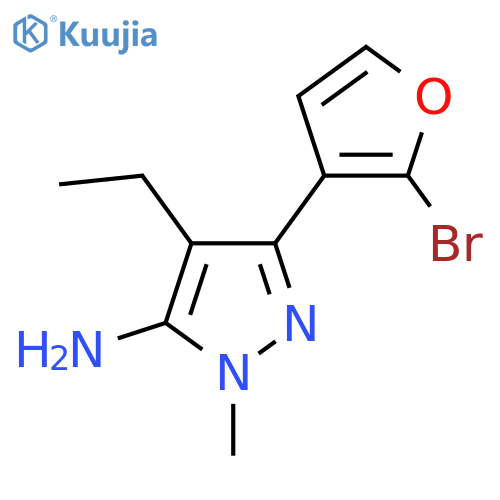Cas no 1698275-16-9 (3-(2-bromofuran-3-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine)

1698275-16-9 structure
商品名:3-(2-bromofuran-3-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine
3-(2-bromofuran-3-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 3-(2-bromofuran-3-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine
- 1698275-16-9
- EN300-1148912
-
- インチ: 1S/C10H12BrN3O/c1-3-6-8(13-14(2)10(6)12)7-4-5-15-9(7)11/h4-5H,3,12H2,1-2H3
- InChIKey: CLSDBRLAKJPAQP-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=CO1)C1C(CC)=C(N)N(C)N=1
計算された属性
- せいみつぶんしりょう: 269.01637g/mol
- どういたいしつりょう: 269.01637g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 57Ų
3-(2-bromofuran-3-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1148912-0.5g |
3-(2-bromofuran-3-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1698275-16-9 | 95% | 0.5g |
$877.0 | 2023-10-25 | |
| Enamine | EN300-1148912-5.0g |
3-(2-bromofuran-3-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1698275-16-9 | 5g |
$3147.0 | 2023-06-09 | ||
| Enamine | EN300-1148912-1.0g |
3-(2-bromofuran-3-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1698275-16-9 | 1g |
$1086.0 | 2023-06-09 | ||
| Enamine | EN300-1148912-5g |
3-(2-bromofuran-3-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1698275-16-9 | 95% | 5g |
$2650.0 | 2023-10-25 | |
| Enamine | EN300-1148912-0.05g |
3-(2-bromofuran-3-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1698275-16-9 | 95% | 0.05g |
$768.0 | 2023-10-25 | |
| Enamine | EN300-1148912-0.25g |
3-(2-bromofuran-3-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1698275-16-9 | 95% | 0.25g |
$840.0 | 2023-10-25 | |
| Enamine | EN300-1148912-10.0g |
3-(2-bromofuran-3-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1698275-16-9 | 10g |
$4667.0 | 2023-06-09 | ||
| Enamine | EN300-1148912-1g |
3-(2-bromofuran-3-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1698275-16-9 | 95% | 1g |
$914.0 | 2023-10-25 | |
| Enamine | EN300-1148912-0.1g |
3-(2-bromofuran-3-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1698275-16-9 | 95% | 0.1g |
$804.0 | 2023-10-25 | |
| Enamine | EN300-1148912-2.5g |
3-(2-bromofuran-3-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1698275-16-9 | 95% | 2.5g |
$1791.0 | 2023-10-25 |
3-(2-bromofuran-3-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine 関連文献
-
Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582
-
Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410
-
Ping Tong Food Funct., 2020,11, 628-639
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
1698275-16-9 (3-(2-bromofuran-3-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine) 関連製品
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
